molecular formula C15H21NO2 B1499878 Meperidine-d4 solution CAS No. 53484-73-4

Meperidine-d4 solution

Cat. No. B1499878
CAS RN: 53484-73-4
M. Wt: 251.36 g/mol
InChI Key: XADCESSVHJOZHK-YQUBHJMPSA-N
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Description

Meperidine-D4 solution is a certified reference material with the empirical formula C15D4H17NO2 . It is commonly known by its brand name, Demerol . This stable-labeled internal standard is applicable for quantitation of meperidine levels in urine, serum, or plasma by LC/MS or GC/MS for urine drug testing, pain prescription monitoring, clinical toxicology, forensic analysis, or isotope dilution methods .


Synthesis Analysis

A variety of potent analogues of meperidine have been synthesized and evaluated in vitro as potential ligands for the serotonin transporter . Substitutions have been made on the aryl ring, the ester moiety, and the piperidine nitrogen of meperidine .


Molecular Structure Analysis

The molecular weight of this compound is 251.36 . The chemical formula is C15D4H17NO2 .


Chemical Reactions Analysis

This compound is used in various applications such as urine drug testing, pain prescription monitoring, clinical toxicology, forensic analysis, or isotope dilution methods .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 251.36 . It is readily soluble in water .

Scientific Research Applications

1. Analgesic Efficacy and Mechanisms

  • Meperidine has been evaluated for its analgesic efficacy in various clinical settings. Studies have highlighted its use in managing postoperative pain and its effects on physiological parameters like oxygen consumption and carbon dioxide production in the context of postanesthesia shivering. Research indicates that Meperidine can suppress visible shivering and reduce elevated metabolic demands associated with shivering, without significantly affecting arterial PCo2 levels or returning to basal metabolic levels (Macintyre et al., 1987).

2. Neurophysiological Implications

  • Investigations into Meperidine's local anesthetic properties have revealed its ability to block recombinant voltage-dependent Na+ channels, suggesting classification as a local anesthetic due to its molecular pharmacologic features similar to those of lidocaine but with less overall potency. This supports its application in spinal anesthesia and underscores its potential beyond purely opioid analgesic effects (Wagner et al., 1999).

3. Application in Anesthesia

  • Meperidine's role in anesthesia, especially for Cesarean sections, has been studied, highlighting its advantages such as rapid motor recovery and prolonged postoperative analgesia with manageable complications. These characteristics make Meperidine a valuable alternative agent for spinal anesthesia in specific surgical procedures (Cheun & Kim, 1989).

4. Thermoregulatory Effects

  • The unique antishivering efficacy of Meperidine has been documented, showing a more significant reduction in the shivering threshold compared to the vasoconstriction threshold. This distinct pattern of thermoregulatory impairment differs from other anesthetics and opioids, making Meperidine particularly effective in managing shivering without profound impacts on other thermoregulatory responses (Kurz et al., 1997).

Mechanism of Action

Target of Action

Meperidine-d4 solution, commonly known as Meperidine, is primarily a kappa-opiate receptor agonist . The kappa-opiate receptor is a type of opioid receptor in the nervous system that plays a crucial role in pain perception, consciousness, motor control, and mood .

Mode of Action

Meperidine interacts with its primary target, the kappa-opiate receptor, to produce its analgesic effects . It binds to these receptors, mimicking the action of endogenous opioids (naturally occurring pain-relieving substances in the body). This binding action triggers a series of biochemical events leading to decreased perception of pain .

Biochemical Pathways

Upon binding to the kappa-opiate receptors, Meperidine initiates a cascade of events that lead to the inhibition of adenylate cyclase, decreased cAMP production, and the subsequent closing of voltage-gated calcium channels . This results in hyperpolarization of the neuron and inhibition of neurotransmitter release . The overall effect is a decrease in the transmission of pain signals, leading to pain relief .

Pharmacokinetics

The pharmacokinetics of Meperidine involves its absorption, distribution, metabolism, and excretion (ADME). After administration, Meperidine is rapidly absorbed and distributed throughout the body . It is metabolized primarily in the liver, where it is converted to normeperidine, its primary metabolite . Both Meperidine and normeperidine are then excreted in the urine .

Result of Action

The molecular and cellular effects of Meperidine’s action primarily involve the modulation of pain perception. By binding to kappa-opiate receptors, Meperidine inhibits the transmission of pain signals in the nervous system, leading to analgesia, or pain relief . This makes Meperidine effective in managing moderate to severe pain .

Action Environment

The action, efficacy, and stability of Meperidine can be influenced by various environmental factors. For instance, factors such as pH can affect the ionization state of Meperidine, potentially impacting its absorption and distribution . Additionally, individual genetic variations can influence the metabolism of Meperidine, affecting its efficacy and potential for adverse effects .

Safety and Hazards

Meperidine may cause serious or life-threatening breathing problems, especially during the first 24 to 72 hours of treatment and any time the dose is increased . The major hazards of meperidine, as with other narcotic analgesics, are respiratory depression and, to a lesser degree, circulatory depression .

Future Directions

The use of Meperidine Hydrochloride Tablets and Oral Solution exposes patients to risks of addiction, abuse, and misuse, which can lead to overdose and death . Therefore, it’s crucial to assess each patient’s risk before prescribing and monitor regularly for these behaviors and conditions .

properties

IUPAC Name

ethyl 3,3,5,5-tetradeuterio-1-methyl-4-phenylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-3-18-14(17)15(9-11-16(2)12-10-15)13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3/i9D2,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADCESSVHJOZHK-YQUBHJMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CN(CC(C1(C2=CC=CC=C2)C(=O)OCC)([2H])[2H])C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001344912
Record name Meperidine-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001344912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53484-73-4
Record name Meperidine-D4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053484734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Meperidine-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001344912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53484-73-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name MEPERIDINE-D4
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C4MMD9EKF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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